(1S,2R)-2-Amino-1,2-diphenylethanol physical and chemical properties
(1S,2R)-2-Amino-1,2-diphenylethanol physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
(1S,2R)-2-Amino-1,2-diphenylethanol is a chiral amino alcohol that serves as a critical building block and reagent in asymmetric synthesis. Its stereochemically defined structure, featuring two chiral centers, makes it a valuable tool for the enantioselective synthesis of complex molecules, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its use and analysis, and its application in key synthetic workflows.
Core Physical and Chemical Properties
(1S,2R)-2-Amino-1,2-diphenylethanol is a white to light-yellow crystalline powder.[1] The physical and chemical properties are summarized in the table below, providing a compiled resource for laboratory and research applications.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₅NO | [1][2] |
| Molecular Weight | 213.28 g/mol | |
| CAS Number | 23364-44-5 | |
| Appearance | White to light-yellow crystalline powder | [1] |
| Melting Point | 142-144 °C | |
| Boiling Point | 374.3 ± 37.0 °C at 760 mmHg | |
| Optical Rotation | [α]²⁵/D +7.0° (c = 0.6 in ethanol) | |
| Solubility | DMSO: 50 mg/mL. Soluble in polar solvents like ethanol (B145695). | |
| pKa | Not available | |
| Density | ~1.1 g/cm³ |
Spectroscopic Data
-
¹H NMR: Spectra available in common deuterated solvents such as DMSO-d₆.
-
IR: Characteristic peaks corresponding to O-H, N-H, C-H (aromatic and aliphatic), and C=C (aromatic) bonds are observable.
-
Mass Spectrometry: The compound can be analyzed by GC-MS.[3]
Crystal Structure
The crystal structure of the racemic mixture of cis-2-amino-1,2-diphenylethanol has been determined. In the crystal, enantiomers are linked by O—H···N hydrogen bonds, forming helical columnar structures.[2]
Experimental Protocols
Synthesis of (1S,2R)-2-Amino-1,2-diphenylethanol
A common method for the synthesis of erythro-amino alcohols like (1S,2R)-2-amino-1,2-diphenylethanol is the stereoselective catalytic hydrogenation of α-hydroxy ketoximes. A representative procedure starting from benzoin (B196080) is outlined below.
Step 1: Oximation of Benzoin
-
Dissolve benzoin in a suitable solvent such as ethanol.
-
Add hydroxylamine (B1172632) hydrochloride and a base (e.g., sodium acetate (B1210297) or pyridine).
-
Reflux the mixture for a specified time until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
After cooling, the benzoin oxime product is typically precipitated by adding water and can be collected by filtration.
Step 2: Catalytic Hydrogenation of Benzoin Oxime
-
Dissolve the synthesized benzoin oxime in a suitable solvent, often an alcohol like ethanol.
-
Add a hydrogenation catalyst, such as Palladium on charcoal (Pd/C).
-
Carry out the hydrogenation reaction under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature and pressure. The erythro diastereomer is typically the major product.[4]
-
Monitor the reaction by TLC. Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield the crude product, which is a racemic mixture of (1S,2R) and (1R,2S)-2-amino-1,2-diphenylethanol.
Step 3: Chiral Resolution (if starting from racemic material) Resolution of the racemic mixture can be achieved by forming diastereomeric salts with a chiral acid (e.g., tartaric acid), followed by fractional crystallization.
Purification by Recrystallization
Recrystallization is a standard method for purifying solid organic compounds.
-
Solvent Selection: Based on solubility data, a suitable solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Alcohols such as ethanol or methanol, or a mixed solvent system like ethanol/water, are good starting points.
-
Procedure:
-
Dissolve the crude (1S,2R)-2-amino-1,2-diphenylethanol in a minimum amount of the hot recrystallization solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution is heated briefly.
-
Perform a hot gravity filtration to remove insoluble impurities and charcoal.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.[5][6]
-
Analytical Methods: Enantiomeric Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is a precise method for determining the enantiomeric purity of (1S,2R)-2-amino-1,2-diphenylethanol.
-
Column: A chiral stationary phase (CSP) is required. A Larihc CF6-P HPLC column (150 mm × 4.6 mm, 5-µm particle diameter) has been shown to be effective.[7]
-
Mobile Phase: Different mobile phase systems can be employed for the separation of the enantiomers. A typical system is a mixture of hexane (B92381) and ethanol (e.g., 80:20 v/v) with acidic and basic additives to improve peak shape and resolution.[7] For example, 0.3% (v/v) trifluoroacetic acid (TFA) and 0.2% (v/v) triethylamine (B128534) (TEA) can be added to the polar modifier (ethanol).[7]
-
Flow Rate: A typical flow rate is 1 mL/min.[7]
-
Detection: UV detection at 254 nm is suitable due to the presence of the phenyl groups.[7]
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as ethanol, at a concentration of approximately 1 mg/mL.[7]
Key Applications and Workflows
(1S,2R)-2-Amino-1,2-diphenylethanol is primarily used in two significant applications in asymmetric synthesis, which are visualized below.
As a Chiral Auxiliary
A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct a chemical reaction to occur with a specific stereochemical outcome.
Caption: General workflow for the use of (1S,2R)-2-Amino-1,2-diphenylethanol as a chiral auxiliary.
In the Preparation of Chiral Stationary Phases (CSPs)
(1S,2R)-2-Amino-1,2-diphenylethanol can be used to prepare chiral selectors which are then immobilized on a solid support (like silica (B1680970) gel) to create a Chiral Stationary Phase for HPLC.[8]
Caption: Workflow for preparing a Chiral Stationary Phase using (1S,2R)-2-Amino-1,2-diphenylethanol.
References
- 1. strem.com [strem.com]
- 2. (1S,2R)-(+)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-1,2-diphenylethanol | C14H15NO | CID 22243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. (1S,2R)-2-Amino-1,2-diphenylethanol | 23364-44-5 [chemicalbook.com]
